Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate
Description
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a malonate esterThe thiazole ring, in particular, is known for its diverse biological activities, making this compound a valuable subject for research .
Properties
IUPAC Name |
dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-23-12(19)15(13(20)24-2,7-9-8-17-14(16)25-9)10-5-3-4-6-11(10)18(21)22/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNAWQHIJTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(S1)Cl)(C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the malonate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitrophenyl group can produce aniline derivatives .
Scientific Research Applications
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may also contribute to the compound’s biological effects by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate
- Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(3-nitrophenyl)malonate
- Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrobenzyl)malonate
Uniqueness
What sets Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring, for example, can affect the compound’s electronic properties and its interaction with biological targets .
Biological Activity
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate (CAS No. 861209-82-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₆H₁₂ClN₂O₆S
- Molecular Weight : 452.79 g/mol
The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds with thiazole moieties exhibit notable antimicrobial properties. The presence of the 2-chloro-1,3-thiazole structure in dimethyl malonate derivatives has been associated with enhanced antibacterial activity against various pathogens. For instance, studies have shown that similar thiazole-containing compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria through mechanisms such as disrupting bacterial cell wall synthesis and inhibiting DNA replication.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For example, analogs of thiazole have been shown to inhibit specific kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth in vitro and in vivo models.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 20.0 | Inhibition of migration |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
In vivo studies using murine models have further validated the anticancer efficacy of similar thiazole derivatives. For instance:
- Model : Swiss albino mice implanted with tumor cells.
- Treatment : Administered dimethyl malonate derivatives.
- Outcome : Significant reduction in tumor size was observed compared to control groups, with minimal side effects noted on vital organs.
Q & A
Basic: What are the common synthetic routes for preparing dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate?
The compound is synthesized via regioselective nitration and malonate alkylation. For example, nitration of substituted phenylmalonates can yield regioisomers (e.g., 4-nitro vs. 2-nitro derivatives), as seen in Example 6 of , where dimethyl malonate reacts with halogenated nitroarenes under acidic conditions. Key steps include:
- Nitration control : Use of mixed acids (HNO₃/H₂SO₄) to direct nitro-group positioning.
- Alkylation : Coupling the thiazolylmethyl group via nucleophilic substitution or metal-catalyzed cross-coupling.
Purification often involves column chromatography or recrystallization, with yields influenced by steric and electronic effects of substituents .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR identify substituent environments (e.g., malonate methyl groups at δ ~3.7 ppm; aromatic protons at δ ~6–8 ppm) ( ).
- X-ray diffraction (XRD) : SHELX programs ( ) refine crystal structures, while ORTEP-3 ( ) visualizes molecular geometry. For example, reports a triclinic crystal system (space group ) with unit cell parameters Å, Å, Å, confirming stereochemistry.
- Mass spectrometry : ESI-MS (e.g., 271 [M+H]⁺ in ) validates molecular weight.
Advanced: How can researchers address regiochemical challenges during nitration of the phenylmalonate core?
Regioselectivity in nitration is influenced by directing groups and steric effects. In , Example 15 demonstrates a 2.5:1 ratio of regioisomers (4-nitro vs. 2-nitro derivatives). Methodological strategies include:
- Substituent tuning : Electron-withdrawing groups (e.g., Cl, F) meta-direct nitration.
- Computational modeling : DFT calculations predict transition-state energies to optimize conditions.
- Chromatographic separation : HPLC or preparative TLC isolates isomers, with purity confirmed via H NMR integration .
Advanced: How should researchers resolve contradictions in crystallographic vs. solution-phase structural data?
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal packing). For example, highlights a 69.62° dihedral angle between the thiazole and nitroimino groups in the crystal, while NMR may suggest greater flexibility. Mitigation strategies:
- Variable-temperature NMR : Probe conformational exchange.
- DSC/TGA : Assess thermal stability and phase transitions.
- Complementary techniques : Pair XRD with molecular dynamics simulations to reconcile static and dynamic models .
Advanced: What experimental designs are optimal for evaluating bioactivity in neuroinhibitor assays?
Given structural similarity to clothianidin (), bioactivity testing could involve:
- In vitro receptor binding : Competitive assays using insect nicotinic acetylcholine receptors (nAChRs).
- Molecular docking : Software like AutoDock Vina models interactions with nAChR ligand-binding domains.
- Synergistic studies : Co-application with cytochrome P450 inhibitors to assess metabolic resistance .
Advanced: What strategies improve crystallization for XRD analysis of nitro- and thiazole-containing compounds?
- Solvent selection : Use low-polarity solvents (e.g., CH₂Cl₂/hexane) to slow nucleation.
- Seeding : Introduce microcrystals from analogous structures (e.g., ’s triclinic system).
- Cryocooling : Mitrate radiation damage during data collection (MoKα, λ = 0.71073 Å) .
Advanced: How can the malonate core be functionalized for structure-activity relationship (SAR) studies?
- Demethylation : BBr₃ in CH₂Cl₂ cleaves methyl esters to carboxylic acids ().
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the malonate α-position.
- Nitro reduction : Catalytic hydrogenation converts the nitro group to an amine for derivatization .
Advanced: What methodologies assess the compound’s stability under varying pH and light conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
